molecular formula C6H4F2N2O2 B1410594 2,3-Difluoro-5-nitroaniline CAS No. 1803824-12-5

2,3-Difluoro-5-nitroaniline

Cat. No.: B1410594
CAS No.: 1803824-12-5
M. Wt: 174.1 g/mol
InChI Key: ONYLPOSIBFCBLV-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-nitroaniline is an aromatic compound with the molecular formula C6H4F2N2O2. It is characterized by the presence of two fluorine atoms and a nitro group attached to an aniline ring. This compound is used as a reagent in various chemical reactions and has applications in different fields of scientific research .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-nitroaniline typically involves the nitration of 2,3-difluoroaniline. The process begins with the nitration of 2,3-difluoroaniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The raw materials used in the industrial synthesis are typically sourced in bulk to reduce costs and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Difluoro-5-nitroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

  • 2,4-Difluoro-5-nitroaniline
  • 3,5-Difluoro-2-nitroaniline
  • 2,3,5-Trifluoroaniline

Comparison: 2,3-Difluoro-5-nitroaniline is unique due to the specific positioning of the fluorine and nitro groups, which influence its reactivity and stability. Compared to similar compounds, it exhibits distinct chemical properties that make it suitable for specific applications in research and industry .

Properties

IUPAC Name

2,3-difluoro-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-4-1-3(10(11)12)2-5(9)6(4)8/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYLPOSIBFCBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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